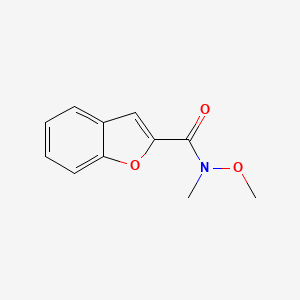N-Methoxy-N-methyl-1-benzofuran-2-carboxamide
CAS No.: 819073-54-6
Cat. No.: VC16803629
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 819073-54-6 |
|---|---|
| Molecular Formula | C11H11NO3 |
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | N-methoxy-N-methyl-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C11H11NO3/c1-12(14-2)11(13)10-7-8-5-3-4-6-9(8)15-10/h3-7H,1-2H3 |
| Standard InChI Key | HZBLAOKKWJOABJ-UHFFFAOYSA-N |
| Canonical SMILES | CN(C(=O)C1=CC2=CC=CC=C2O1)OC |
Introduction
Chemical Structure and Nomenclature
N-Methoxy-N-methyl-1-benzofuran-2-carboxamide (CAS: 1311000-80-2) has the molecular formula C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol. Its structure comprises:
-
A benzofuran ring system (fused benzene and furan rings).
-
A carboxamide group at the 2-position, modified with methoxy (-OCH₃) and methyl (-CH₃) substituents on the nitrogen atom.
The systematic IUPAC name is N-methoxy-N-methyl-1-benzofuran-2-carboxamide. Key structural features were confirmed via nuclear magnetic resonance (NMR) spectroscopy .
Synthesis and Optimization
General Synthetic Route
The compound is synthesized through a carbodiimide-mediated coupling reaction:
-
Activation of Benzofuran-2-carboxylic Acid:
Benzofuran-2-carboxylic acid reacts with N,N’-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) to form an acyl imidazole intermediate . -
Nucleophilic Substitution:
Addition of N-methoxy-N-methylamine displaces the imidazole group, yielding the target carboxamide .
Reaction Conditions:
-
Solvent: Tetrahydrofuran (THF).
-
Temperature: Room temperature (20–25°C).
-
Duration: 12–14 hours.
Alternative Microwave-Assisted Synthesis
A microwave-assisted protocol reduces reaction times from hours to minutes. This method employs:
-
Microwave irradiation at 150°C.
Physicochemical Characterization
Spectroscopic Data
-
¹H NMR (300 MHz, CDCl₃):
δ 7.71–7.65 (m, 1H, Ar-H), 7.58–7.50 (m, 2H, Ar-H), 7.40–7.33 (m, 1H, Ar-H), 3.78 (s, 3H, OCH₃), 3.35 (s, 3H, N-CH₃) . -
¹³C NMR:
δ 161.2 (C=O), 155.1 (OCH₃), 127.8–111.4 (aromatic carbons), 38.5 (N-CH₃) .
Thermal and Solubility Properties
-
Melting Point: 98–100°C (literature value).
-
Solubility:
Biological and Pharmacological Applications
Neuroprotective Activity
Benzofuran-2-carboxamide derivatives exhibit anti-excitotoxic and antioxidant effects in neuronal cells :
-
Reactive Oxygen Species (ROS) Scavenging: Reduced ROS levels by 40–60% in rat cortical neurons .
-
Lipid Peroxidation Inhibition: 50–70% suppression in in vitro assays .
Radiopharmaceutical Precursor
N-Methoxy-N-methylbenzofuran-2-carboxamide serves as a precursor for ¹⁸F-labeled trifluoromethyl ketones, used in positron emission tomography (PET) :
-
Radiosynthesis: Reacts with [¹⁸F]fluoroform to yield ¹⁸F-tagged tracers.
Sigma Receptor Ligands
Structural analogs demonstrate high affinity for σ₁ receptors (Kᵢ = 7.8–34 nM), implicating potential in neurodegenerative disease therapeutics .
Industrial and Research Applications
Medicinal Chemistry
-
Lead Optimization: The carboxamide scaffold is modified to enhance pharmacokinetic properties (e.g., metabolic stability) .
-
Structure-Activity Relationship (SAR):
Chemical Synthesis
-
Heterocyclic Building Block: Used in multicomponent reactions to generate libraries of bioactive molecules .
-
Cross-Coupling Reactions: Suzuki-Miyaura couplings introduce aryl/heteroaryl groups at the benzofuran 3-position .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume